

Spectroscopic and Biosynthetic Insights into Leucodelphinidin: A Technical Guide

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Compound of Interest

Compound Name: *Leucodelphinidin*

Cat. No.: *B6594705*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and biosynthetic pathway of **Leucodelphinidin**, a colorless leucoanthocyanidin with significance in the fields of phytochemistry and drug discovery. This document is intended to serve as a core resource for researchers engaged in the study and application of this flavonoid.

Spectroscopic Data of Leucodelphinidin

Precise spectroscopic data is fundamental to the unequivocal identification and characterization of natural products. While extensive experimental data for **Leucodelphinidin** is not readily available in all public databases, this section compiles the known mass spectrometry information and provides a template for the presentation of Nuclear Magnetic Resonance (NMR) data.

Mass Spectrometry (MS)

Mass spectrometry provides valuable information regarding the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for **Leucodelphinidin** is presented below.

Mass Spectrometry Data	
Molecular Formula	C ₁₅ H ₁₄ O ₈
Molecular Weight	322.27 g/mol
Predicted GC-MS (5 TMS)	splash10-014i-1000019000-06e1c92dd6bab901e43f
Predicted GC-MS (non-derivatized)	splash10-000i-0931000000-246efdb8bd053f3bed33
Predicted LC-MS/MS (10V, Positive)	splash10-00di-0209000000-67a36854da3cd48e1a1d
Predicted LC-MS/MS (20V, Positive)	splash10-0abi-0912000000-82ea3703abc74646fea1
Predicted LC-MS/MS (40V, Positive)	splash10-0k9i-1900000000-ade4ec8c1bd878b886a
Predicted LC-MS/MS (10V, Negative)	splash10-00di-0309000000-2f116d9edb31b6e02ef3

Note: The predicted spectral data is sourced from the FooDB database.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for **Leucodelphinidin**, including chemical shifts (δ) in ppm and coupling constants (J) in Hz, are crucial for its structural elucidation. At present, specific, experimentally-derived high-resolution NMR data for **Leucodelphinidin** is not available in the public domain resources accessed. A comprehensive study detailing the isolation and complete spectroscopic characterization of a new flavan-3,4-diol from *Acacia auriculiformis*, believed to be **Leucodelphinidin**, was published by Drewes and Roux in 1966 in the *Biochemical Journal*. However, the detailed NMR data from this publication could not be retrieved for this guide.

For reference and future data population, the following tables are provided as a standardized format for presenting ¹H and ¹³C NMR data.

Table 1: ¹H NMR Spectroscopic Data for **Leucodelphinidin**

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Data not available			

Table 2: ^{13}C NMR Spectroscopic Data for **Leucodelphinidin**

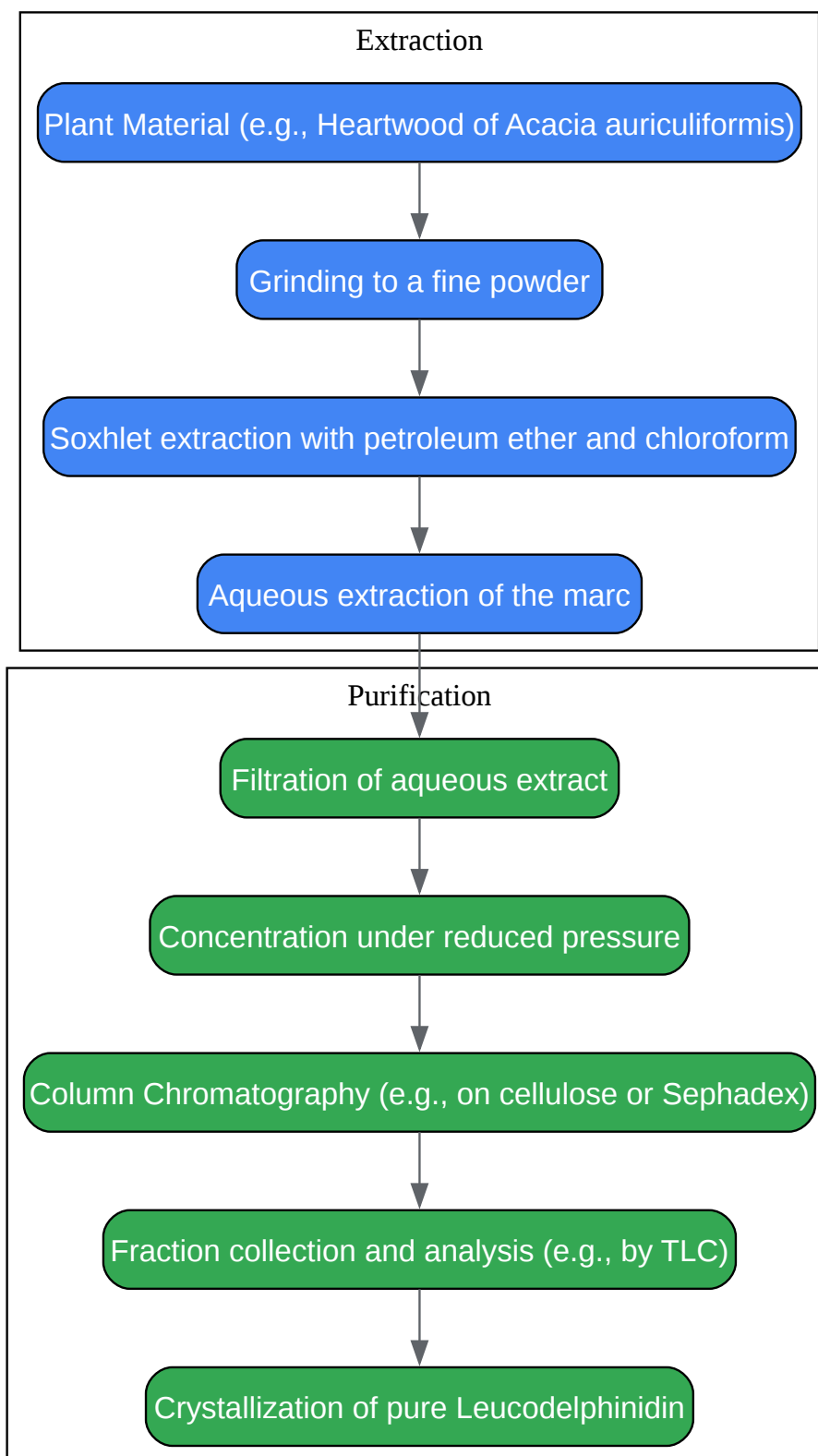
Carbon	Chemical Shift (δ , ppm)
Data not available	

Experimental Protocols

The following sections outline generalized experimental protocols for the isolation and spectroscopic analysis of **Leucodelphinidin**, based on standard methodologies for flavonoid research.

Isolation of Leucodelphinidin

Leucodelphinidin can be isolated from various plant sources, with *Acacia auriculiformis* being a notable example. A general protocol for its extraction and isolation is as follows:



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Caption: General workflow for the isolation of **Leucodelphinidin**.

NMR Spectroscopic Analysis

For the structural elucidation of isolated **Leucodelphinidin**, the following NMR experiments are typically performed:

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO- d_6 , Methanol- d_4 , or Acetone- d_6) in a 5 mm NMR tube.
- **^1H NMR Spectroscopy:** Acquire a one-dimensional proton NMR spectrum to determine the chemical shifts, multiplicities, and coupling constants of the protons.
- **^{13}C NMR Spectroscopy:** Obtain a one-dimensional carbon NMR spectrum to identify the number of unique carbon atoms and their chemical shifts.
- **2D NMR Spectroscopy:** Perform two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton correlations, HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton attachments, and HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range carbon-proton correlations, which is crucial for assigning the complete structure.

Mass Spectrometric Analysis

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of **Leucodelphinidin**.

- **Sample Introduction:** The purified sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).
- **Ionization:** Electrospray ionization (ESI) is a common technique for flavonoids, and can be run in both positive and negative ion modes.
- **Mass Analysis:** A high-resolution mass analyzer (e.g., Q-TOF, Orbitrap) is used to determine the accurate mass of the molecular ion.
- **Tandem MS (MS/MS):** To obtain structural information, the molecular ion is fragmented, and the masses of the resulting fragment ions are analyzed. This data helps in identifying the different structural motifs within the molecule.

Biosynthesis of Leucodelphinidin

Leucodelphinidin is an important intermediate in the biosynthesis of delphinidin-type anthocyanins. The key enzymatic step in its formation is the reduction of dihydromyricetin.



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Caption: Biosynthesis of **Leucodelphinidin** from Dihydromyricetin.[1]

This reaction is catalyzed by the enzyme Dihydroflavonol 4-reductase (DFR).[1]

Signaling Pathways

While specific signaling pathways directly modulated by **Leucodelphinidin** are not yet extensively documented, the broader class of flavan-3-ols, to which **Leucodelphinidin** belongs, is known to interact with various cellular signaling pathways. These interactions are often linked to their antioxidant and anti-inflammatory properties. Further research is required to elucidate the specific molecular targets and signaling cascades affected by **Leucodelphinidin**.

This guide serves as a foundational resource on the spectroscopic and biosynthetic aspects of **Leucodelphinidin**. The lack of publicly available, detailed experimental NMR data highlights an area for future research to fully characterize this important natural product.

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References

- 1. web.pdx.edu [web.pdx.edu]

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